molecular formula C11H14N4O B2800554 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine CAS No. 2197782-43-5

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine

Cat. No.: B2800554
CAS No.: 2197782-43-5
M. Wt: 218.26
InChI Key: NQDNTZQYXQVJFN-UHFFFAOYSA-N
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Description

The compound “3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a heterocyclic compound that has been found to have significant therapeutic potential . It has been used in the development of various drugs due to its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one study reported the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines catalyzed by Al3±exchanged K10 clay as solid acids . Another study described the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains an imidazo[4,5-b]pyridine ring, which is a fused ring system consisting of an imidazole ring and a pyridine ring . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Scientific Research Applications

Method Development for Synthesis

A study by Lifshits, Ostapchuk, and Brel (2015) described a new method for the preparation of compounds related to 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine, focusing on improving the efficiency and reducing the stages involved in the synthesis. This innovation could be critical for the synthesis of derivatives or analogs of the compound for various research applications (Lifshits, Ostapchuk, & Brel, 2015).

Molecular Structure Analysis

Lorenc et al. (2008) conducted an in-depth analysis of the molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridine derivatives. The study utilized density functional theory and provided valuable insights into the molecular conformation and interactions, which are crucial for understanding the behavior of these compounds in various applications (Lorenc et al., 2008).

Antimicrobial Activity

Mallemula et al. (2015) investigated the antimicrobial activity of imidazo[4,5-b]pyridine derivatives, highlighting the potential of these compounds in the development of new antimicrobial agents. The study synthesized novel series and tested them against various bacterial and fungal strains, revealing promising results in combating drug-resistant pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Application in Tuberculosis Treatment

Harer and Bhatia (2015) explored the application of imidazo[4,5-b]pyridine derivatives as therapeutic agents against M. tuberculosis. Their study synthesized novel compounds and evaluated their efficacy, providing valuable insights into the potential use of these compounds in tuberculosis treatment (Harer & Bhatia, 2015).

Properties

IUPAC Name

3-methyl-2-pyrrolidin-3-yloxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-15-10-9(3-2-5-13-10)14-11(15)16-8-4-6-12-7-8/h2-3,5,8,12H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDNTZQYXQVJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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